

The Chemical Structure Elucidation of Retinestatin: A Technical Guide

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Compound of Interest

Compound Name: *Retinestatin*

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Introduction

Retinestatin is a recently identified polyol polyketide, a class of natural products known for their complex structures and significant biological activities.^{[1][2]} Isolated from a *Streptomyces* species found in a termite nest, **Retinestatin** has demonstrated neuroprotective effects in an in vitro model of Parkinson's disease, making it a compound of interest for further investigation.^{[1][2][3]} This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its complex chemical structure.

The determination of **Retinestatin**'s structure required a multi-faceted approach, combining spectroscopic analysis to define its planar structure with advanced NMR techniques and chemical derivatization to establish its absolute stereochemistry at twelve chiral centers.^{[1][2]}

Overall Workflow for Structure Elucidation

The process of fully characterizing **Retinestatin**'s chemical structure follows a logical progression from initial isolation to the final determination of its three-dimensional arrangement. The workflow is a testament to the power of modern analytical chemistry in natural product research.



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Caption: Workflow for the structure elucidation of **Retinestatin**.

Data Presentation: Spectroscopic and Spectrometric Data

The elucidation of **Retinestatin**'s planar structure relied on a combination of spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) established its molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy revealed the connectivity of its atoms.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data (Representative)

Ion	Calculated m/z	Measured m/z	Difference (ppm)	Molecular Formula
[M+H] ⁺	Value	Value	Value	C _x H _y O ₂
[M+Na] ⁺	Value	Value	Value	C _x H _y O ₂ Na
[M-H ₂ O+H] ⁺	Value	Value	Value	C _x H _{y-2} O ₂₋₁

Note: The actual values need to be populated from the primary research article.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Retinestatin (in CD₃OD, Representative)

Position	δ C (ppm), Type	δ H (ppm), multiplicity (J in Hz)	Key HMBC Correlations ($^1\text{H} \rightarrow ^{13}\text{C}$)	Key COSY Correlations
1	Value	Value	C-2, C-3	H-2
2	Value	Value	C-1, C-3, C-4	H-1, H-3
3	Value	Value	C-2, C-4, C-5	H-2, H-4
...
n	Value	Value

Note: This table is a template. The complete data with specific chemical shifts (δ), coupling constants (J), and correlations must be extracted from the peer-reviewed publication.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized methodologies for the key experiments used in the structure elucidation of **Retinestatin**.

General Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 1-5 mg of purified **Retinestatin** in ~0.5 mL of a deuterated solvent (e.g., methanol- d_4 , chloroform- d).
- Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher). This should include:
 - ^1H NMR
 - ^{13}C NMR
 - Correlation Spectroscopy (COSY)
 - Heteronuclear Single Quantum Coherence (HSQC)
 - Heteronuclear Multiple Bond Correlation (HMBC)

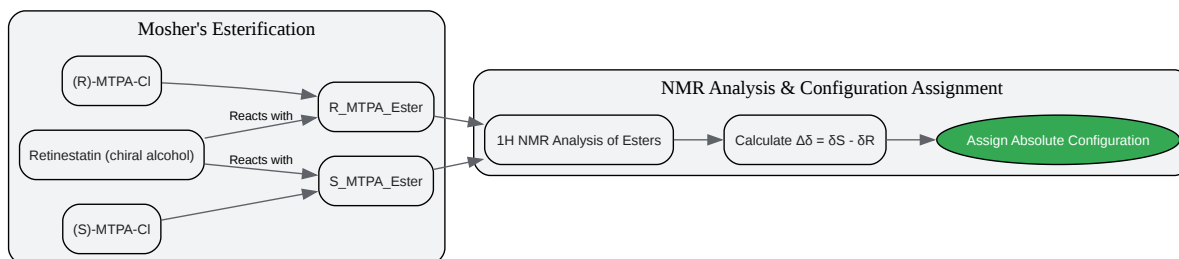
- Rotating frame Overhauser Effect Spectroscopy (ROESY)
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and calibration of chemical shifts.
- Data Analysis: Interpret the processed spectra to assign proton and carbon signals and to establish through-bond and through-space correlations to build the molecular structure.

Protocol for Determining Absolute Configuration by Mosher's Esterification

The determination of the absolute configuration of stereocenters is a critical final step. Mosher's esterification is a classic chemical derivatization method that allows for the assignment of absolute stereochemistry of chiral alcohols via NMR analysis.

- Esterification Reaction:
 - Divide a ~0.5 mg sample of **Retinestatin** into two separate NMR tubes.
 - To one tube, add a slight excess of (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small amount of pyridine (as a catalyst and acid scavenger).
 - To the second tube, add a slight excess of (S)-(+)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and pyridine.
 - Allow the reactions to proceed to completion at room temperature.
- NMR Analysis:
 - Acquire ^1H NMR spectra for both the (S)-MTPA and (R)-MTPA ester derivatives.
 - Identify the protons (H_a and H_e) on the carbons adjacent to the newly formed ester.
 - Calculate the chemical shift differences ($\Delta\delta = \delta\text{S} - \delta\text{R}$) for these protons.
- Configuration Assignment:

- If $\Delta\delta$ is positive for protons on one side of the stereocenter and negative for those on the other, the absolute configuration can be assigned based on the established Mosher's method model.

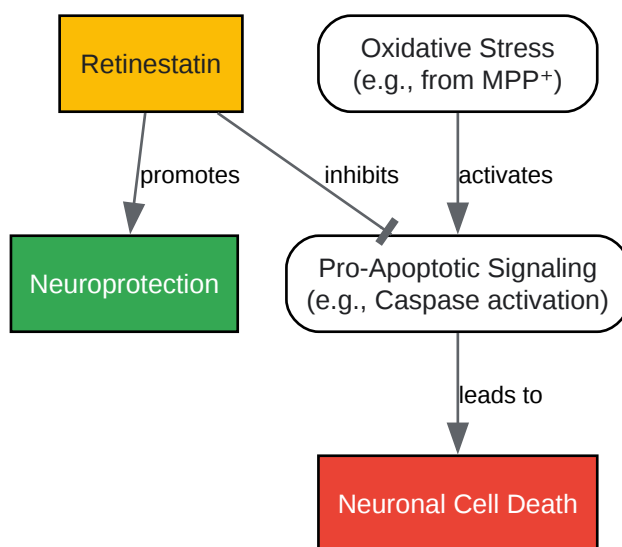


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Caption: Logic for Mosher's method to determine absolute configuration.

Potential Signaling Pathway Involvement

Retinestatin has been shown to protect SH-SY5Y dopaminergic cells from MPP⁺-induced cytotoxicity, suggesting a neuroprotective mechanism.^[1] While the precise molecular target is yet to be fully elucidated, a plausible hypothesis involves the modulation of pathways related to oxidative stress or apoptosis, which are commonly implicated in neurodegenerative diseases like Parkinson's.



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Caption: Hypothetical neuroprotective signaling pathway for **Retinestatin**.

Conclusion

The structural elucidation of **Retinestatin** is a prime example of the application of modern analytical techniques to unravel the complexities of natural products. The comprehensive analysis, from initial spectroscopic measurements to the intricate determination of its twelve stereocenters, provides a solid foundation for future research into its synthesis, mechanism of action, and therapeutic potential. The data and protocols outlined in this guide serve as a reference for researchers in the field of natural product chemistry and drug discovery.

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